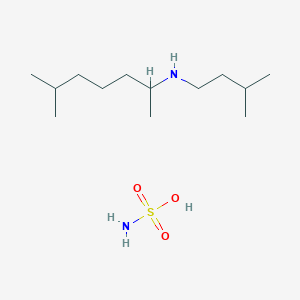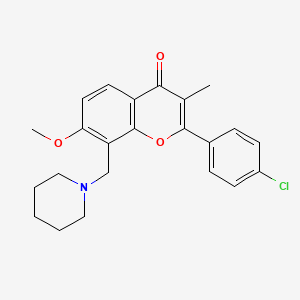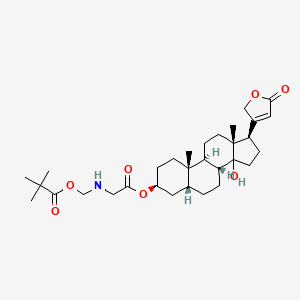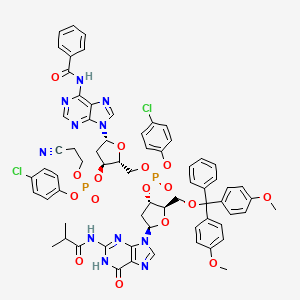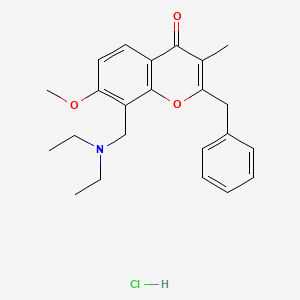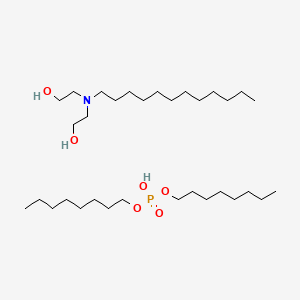
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that features a benzene ring substituted with various functional groups. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as Suzuki-Miyaura coupling can also be employed to introduce complex substituents onto the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction, where the benzene ring is substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the functional groups and their interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-butoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Uniqueness
Benzene, 1-((2-(4-(cyclopentyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to the presence of the cyclopentyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets .
Propriétés
Numéro CAS |
80844-13-9 |
|---|---|
Formule moléculaire |
C28H32O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
1-cyclopentyloxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C28H32O3/c1-28(2,23-15-17-26(18-16-23)30-24-12-6-7-13-24)21-29-20-22-9-8-14-27(19-22)31-25-10-4-3-5-11-25/h3-5,8-11,14-19,24H,6-7,12-13,20-21H2,1-2H3 |
Clé InChI |
JTCSHPOHPLGJGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



